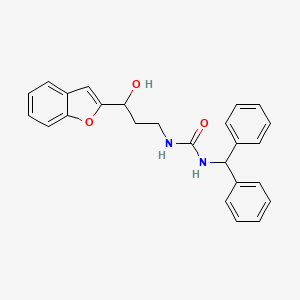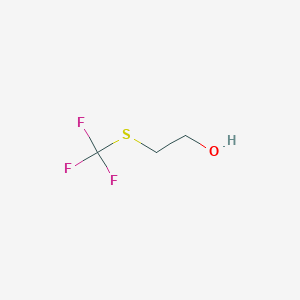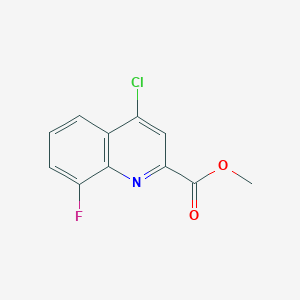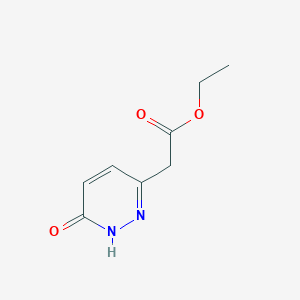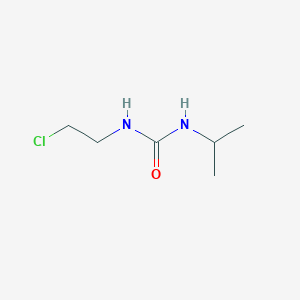
1-(2-Chloroethyl)-3-propan-2-ylurea
Descripción general
Descripción
1-(2-Chloroethyl)-3-propan-2-ylurea is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Agent with Modified Bone Marrow Toxicity
A derivative of 1-(2-Chloroethyl)-3-propan-2-ylurea, namely 3-(Tetraacetyl glucopyranose-2-yl)-1-(2-chloroethyl)-1-nitrosourea (GCNU), has been identified as an antitumor agent. It is structurally related to streptozotocin but distinctively spares the bone marrow while inhibiting DNA synthesis in leukemia cells and gastrointestinal mucosa, exhibiting significant antitumor activity with reduced bone marrow toxicity (Schein, McMenamin, & Anderson, 1973).
Transformation into 3-Aryl-2-(ethylamino)propan-1-ols
Research has shown that trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones can be transformed into 3-aryl-2-(ethylamino)propan-1-ols using LiAlH4 in THF. This transformation involves intermediate formation of 1-(1-aryl-2-chloro-3-hydroxypropyl)aziridines and trans-2-aryl-3-(hydroxymethyl)aziridines, offering insights into the versatility of this compound in chemical synthesis (Mollet, D’hooghe, & de Kimpe, 2011).
Impact on DNA and Bone Marrow
Studies have suggested that various derivatives of this compound, such as ACNU and CCNU, exhibit specific binding properties to the nucleosomal and linker DNA in murine bone marrow and leukemia cells. This differential binding might explain tissue-specific toxicity and effects on DNA structure (Barrett, 1985).
Selenium-Catalyzed Oxidative Carbonylation
Selenium-catalyzed oxidative carbonylation of 1,2,3-thiadiazol-5-amine with amines to form 1,2,3-thiadiazol-5-ylureas has been studied, highlighting a potential application of this compound derivatives in creating complex organic compounds (Zhang et al., 2019).
Crystal Structure Analysis
The crystal structure of related compounds, such as 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one, has been analyzed, providing insights into the molecular configuration and intermolecular interactions, which are critical for understanding the chemical behavior and potential applications in scientific research (Roopashree, Meti, Kamble, & Devarajegowda, 2015).
Mecanismo De Acción
Target of Action
The primary target of 1-(2-Chloroethyl)-3-propan-2-ylurea is the DNA molecule within cells . Specifically, it binds to the N7 nitrogen on the DNA base guanine . This interaction is crucial for the compound’s mode of action.
Mode of Action
This compound is an alkylating agent . It works by binding to DNA, crosslinking two strands and preventing cell duplication . Alkylating agents work by three different mechanisms:
- Attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .
- DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription .
- The induction of mispairing of the nucleotides leading to mutations .
Biochemical Pathways
The compound’s interaction with DNA affects various biochemical pathways. The DNA damage triggers a complex DNA damage response including the Fanconi anemia (FA) pathway as well as the ATR (ATM and Rad3-related)/Chk1 pathway . These pathways are crucial for the detection of the lesion, activation of the cell cycle checkpoint, and repair of the DNA damage.
Pharmacokinetics
After administration, both rat and human PCNU plasma levels were measured by gas chromatography-mass spectrometry . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The result of the compound’s action is the inhibition of cell duplication, leading to cell death . This is due to the DNA cross-linking which prevents the DNA strands from separating for synthesis or transcription . This makes the compound potentially useful as an anticancer agent.
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules, which could potentially influence biochemical reactions .
Cellular Effects
It is speculated that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Chloroethyl)-3-propan-2-ylurea is not well-defined . It is hypothesized that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is suggested that the compound’s stability, degradation, and long-term effects on cellular function could be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is speculated that the compound could exhibit threshold effects and potentially toxic or adverse effects at high doses .
Metabolic Pathways
The compound could potentially interact with various enzymes or cofactors and could influence metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with transporters or binding proteins and could influence its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1-(2-chloroethyl)-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClN2O/c1-5(2)9-6(10)8-4-3-7/h5H,3-4H2,1-2H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOVNWYVGDBEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
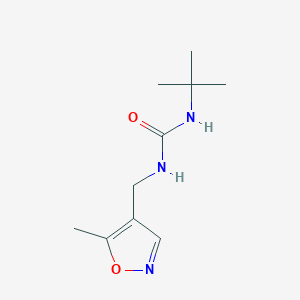



![N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2430505.png)
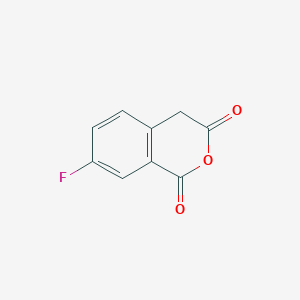
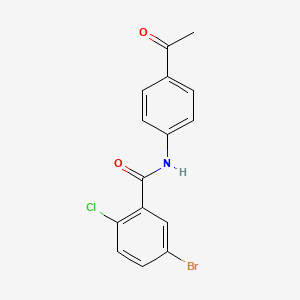
![1-(4-(4-(7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2430510.png)
